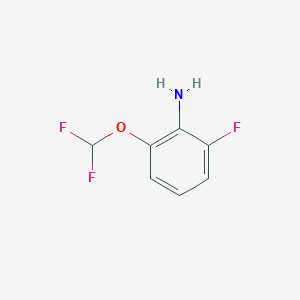

2-(Difluoromethoxy)-6-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-6-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOGNJAHRMWUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Difluoromethoxy 6 Fluoroaniline

Established Synthetic Routes to 2-(Difluoromethoxy)-6-fluoroaniline and its Precursors

The construction of this compound typically relies on a modular approach, where key precursors containing the requisite substitution patterns are synthesized and then elaborated to the final product. A common strategy involves starting with a pre-functionalized aniline (B41778) or phenol (B47542). For instance, a synthetic sequence could commence with a precursor like 2-amino-6-fluorophenol. This intermediate would then undergo difluoromethoxylation at the hydroxyl group to yield the target molecule.

Alternatively, syntheses can be designed starting from precursors where the nitrogen functionality is masked as a nitro group. For example, a route might involve the difluoromethoxylation of a nitrophenol, followed by the reduction of the nitro group to the corresponding aniline. The introduction of the fluorine atom can occur at various stages, either on an early-stage precursor or as a final step, depending on the chosen synthetic pathway and the compatibility of the functional groups. The development of methods for late-stage functionalization has provided more flexibility in these synthetic designs rsc.org.

Advanced Synthetic Strategies for the Difluoromethoxy Moiety Installation

The difluoromethoxy group (-OCF₂H) is a crucial bioisostere for hydroxyl and thiol groups and can enhance a molecule's metabolic stability and binding affinity. researchgate.net Its installation is a key step in the synthesis of the target compound, typically achieved by reacting a corresponding phenol precursor with a source of difluorocarbene (:CF₂). rsc.org This carbene is highly reactive and can be generated from various reagents. researchgate.netrsc.org

Two major strategies have been developed for this transformation: direct difluoromethylation, which aims to install the -CF₂H group in a single step, and stepwise sequences that involve a functionalized intermediate. researchgate.net

Direct methods for forming the O-CF₂H bond are highly sought after for their efficiency. These approaches often involve the in situ generation of difluorocarbene, which then inserts into the O-H bond of a phenol precursor.

A variety of reagents can serve as difluorocarbene precursors:

Chlorodifluoromethane (ClCF₂H): A traditional reagent, though its use is declining due to its status as an ozone-depleting substance. rsc.org

Ethyl bromodifluoroacetate (BrCF₂CO₂Et): This commercially available and stable liquid can generate difluorocarbene in the presence of a base, offering a more environmentally friendly alternative. rsc.org

Trimethylsilyl-based reagents (e.g., TMSCF₂Br): These reagents can be activated under mild conditions, for instance with potassium acetate, to produce difluorocarbene. jyu.fi

S-(difluoromethyl)sulfonium salts: These can also act as effective difluorocarbene precursors for the difluoromethylation of alcohols and phenols. jyu.fi

Recent advancements have also explored radical-based strategies for the late-stage difluoromethoxylation of arenes. chemistryviews.org Photocatalytic methods, for example, can generate difluoromethoxy radicals from specialized reagents, which then add to the aromatic ring. While this is a powerful tool for creating diverse libraries of compounds, achieving regioselectivity for a specific isomer like this compound can be a challenge. chemistryviews.org Cross-coupling reactions, which are highly effective for C-CF₂H bond formation, have seen less application for direct O-CF₂H bond formation, with difluorocarbene insertion pathways being more common for this particular transformation. rsc.orgcas.cn

| Difluorocarbene Precursor | Typical Activator/Conditions | Key Advantages | Reference |

|---|---|---|---|

| ClCF₂H | Strong base (e.g., NaOH, KOH) | Cost-effective, traditional method | rsc.org |

| BrCF₂CO₂Et | Base (e.g., LiOH in DMF) | Stable, environmentally friendlier | rsc.org |

| TMSCF₂Br | KOAc, KFHF | Mild activation conditions | jyu.fi |

| S-(difluoromethyl)sulfonium salt | Base, two-phase solvent system | Effective for alcohols and phenols | jyu.fi |

Stepwise approaches offer an alternative route to the difluoromethoxy group. These methods involve the introduction of a functionalized difluoromethyl group (CF₂Y), where 'Y' is a placeholder that can be subsequently converted to a hydrogen atom. rsc.orgresearchgate.net

The general sequence is as follows:

Installation of a CF₂Y group: A phenol precursor is reacted with a reagent like BrCF₂CO₂Et. Instead of generating difluorocarbene to insert into the O-H bond, the reaction can proceed via nucleophilic substitution to form an O-CF₂CO₂Et intermediate.

Cleavage of the 'Y' group: The ester group (Y = CO₂Et) is then removed, typically through hydrolysis and decarboxylation, to yield the final O-CF₂H product.

This stepwise strategy, while involving more synthetic operations, can sometimes provide better control and be advantageous for complex substrates where the direct difluorocarbene insertion might be low-yielding or lead to side reactions. rsc.orgresearchgate.net

Strategies for Introducing the Fluoro Substituent onto the Aromatic Ring

The installation of a fluorine atom onto an aromatic ring is a pivotal step in many pharmaceutical and agrochemical syntheses. numberanalytics.com For this compound, this can be achieved through several powerful fluorination techniques, broadly categorized into nucleophilic, electrophilic, and diazonium salt-based methods. researchgate.netbeilstein-journals.org

Nucleophilic Aromatic Substitution (SₙAr) involves the displacement of a leaving group (such as -Cl, -Br, or -NO₂) on an activated, electron-poor aromatic ring by a nucleophilic fluoride (B91410) source (e.g., KF, CsF). researchgate.net For a precursor to this compound, this would require an electron-withdrawing group to be present on the ring to facilitate the reaction. researchgate.net

Electrophilic Fluorination is a more versatile approach for fluorinating electron-rich or unactivated aromatic rings. This method employs reagents that deliver an electrophilic fluorine atom ("F⁺"). tcichemicals.com These reactions often require a transition-metal catalyst to achieve high regioselectivity through C-H activation. beilstein-journals.orgrsc.org

Common Electrophilic Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are among the most widely used, stable, and easy-to-handle sources of electrophilic fluorine. rsc.orgresearchgate.net

Catalytic Systems: Palladium (e.g., Pd(OAc)₂) and Zirconium (e.g., ZrCl₄) catalysts are effective in directing the fluorination to a specific position on the aromatic ring, often guided by a directing group already present on the substrate. rsc.org For an aniline precursor, the amino group itself or a protected form can direct the fluorination to the ortho position.

| Method | Fluorine Source | Substrate Requirement | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic (SₙAr) | KF, CsF | Electron-deficient ring with a good leaving group | Classic, cost-effective for suitable substrates | researchgate.net |

| Electrophilic (C-H Activation) | Selectfluor®, NFSI | Electron-rich or unactivated ring, often with a directing group | High versatility, applicable to late-stage fluorination | beilstein-journals.orgrsc.org |

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, specifically designed for the conversion of primary aromatic amines into aryl fluorides. scienceinfo.comwikipedia.org This makes it a highly relevant strategy for synthesizing the target molecule from a diamine precursor.

The classical Balz-Schiemann reaction proceeds via three main steps: testbook.comvedantu.com

Diazotization: A primary aromatic amine is treated with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt (Ar-N₂⁺).

Precipitation: The diazonium salt is then reacted with fluoroboric acid (HBF₄) or its salts to precipitate the relatively stable aryl diazonium tetrafluoroborate (B81430) (Ar-N₂⁺BF₄⁻). scienceinfo.com

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, causing it to decompose into the desired aryl fluoride, nitrogen gas (N₂), and boron trifluoride (BF₃). wikipedia.orgtestbook.com

While effective, the traditional method has limitations, including the need for high temperatures and the potential explosive hazard of isolating diazonium salts. scienceinfo.comscientificupdate.com Modern variations have been developed to address these issues. For instance, in situ generation and decomposition of the diazonium salt avoids the hazardous isolation step. scientificupdate.com Furthermore, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used in place of tetrafluoroborate, sometimes leading to improved yields. wikipedia.org Another innovation involves using liquid hydrogen fluoride as the solvent and fluoride source, bypassing the need for HBF₄ entirely. wikipedia.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues presents a significant regiochemical challenge: the selective introduction of three different substituents onto the aniline core. The literature describes several strategic approaches for constructing such highly substituted fluorinated aromatic compounds, often involving multi-step sequences.

A common and effective strategy for synthesizing aniline derivatives bearing a difluoromethoxy group begins with a suitably substituted phenol. For instance, a patented method for the preparation of 4-(difluoromethoxy)aniline (B1299965) involves the O-difluoromethylation of 4-nitrophenol (B140041) using monochlorodifluoromethane under alkaline conditions. google.com The resulting 4-(difluoromethoxy)nitrobenzene (B73078) is then converted to the target aniline via catalytic reduction of the nitro group. google.com This two-step sequence—O-alkylation followed by reduction—is a cornerstone for producing difluoromethoxylated anilines.

Adapting this to the target molecule, this compound, would likely start from 2-fluoro-6-nitrophenol. The regioselective difluoromethylation of the hydroxyl group, followed by the reduction of the nitro group, would yield the desired product. The control of regioselectivity is paramount, ensuring the difluoromethoxy group is introduced at the correct position relative to the other substituents.

Another sophisticated approach for achieving ortho-alkoxylation involves a thermally induced intramolecular migration. While demonstrated for the trifluoromethoxy group, the principle offers a pathway for high regioselectivity. jove.comnih.gov This method involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, which then undergoes a thermal rearrangement to install the -OCF3 group specifically at the ortho position. jove.comnih.gov A similar strategy could potentially be developed for the -OCHF2 group.

The synthesis of related fluorinated building blocks often employs reagents that act as sources for "CF2" or "OCHF2" moieties. A practical synthesis of β-difluoromethoxy vinyl sulfones, for example, uses sodium chlorodifluoroacetate as an inexpensive and easy-to-handle difluorocarbene precursor for the O-difluoromethylation of β-ketosulfones. rsc.org Such reagents are crucial for incorporating the difluoromethoxy group into various molecular scaffolds.

The following table summarizes selective synthetic methods relevant to the formation of fluorinated anilines and their precursors.

| Method | Substrate Type | Key Reagent(s) | Selectivity | Product Type | Reference |

|---|---|---|---|---|---|

| O-Difluoromethylation and Nitro Reduction | Nitrophenol | 1. CHClF2, Base 2. Hydrazine, Fe2O3/C | Regioselective | Difluoromethoxy aniline | google.com |

| Intramolecular OCF3 Migration | N-Aryl-N-hydroxyacetamide | 1. Togni Reagent II 2. Heat (120 °C) | Ortho-Regioselective | ortho-Trifluoromethoxy aniline derivative | jove.comnih.gov |

| O-Difluoromethylation of β-ketosulfones | β-Ketosulfone | Sodium chlorodifluoroacetate | Regioselective | β-Difluoromethoxy vinyl sulfone | rsc.org |

| Alkyne Hydrofluorination | Alkyne | DMPU/HF, Gold catalyst | Regio- and Stereoselective | Fluoroalkene or gem-difluoromethylene compound | acs.org |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Fluorinated Anilines

The synthesis of fine chemicals, including fluorinated anilines, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. These principles are being applied to develop more sustainable alternatives to traditional synthetic methods.

A significant advancement in the green synthesis of derivatives from fluorinated anilines is the use of mechanochemistry. mdpi.comnih.gov The mechanochemical synthesis of fluorinated imines from various fluorinated anilines has been achieved by the manual grinding of substrates at room temperature, completely avoiding the use of bulk solvents. mdpi.comnih.gov This solvent-free method not only reduces waste but also leads to high yields in very short reaction times, often without the need for further purification. mdpi.com

Water-based synthesis represents another key green methodology. The formation of Schiff bases from 3-chloro-4-fluoro aniline has been successfully performed in water, which serves as a safe and environmentally benign solvent. semanticscholar.org This approach eliminates the need for volatile and often hazardous organic solvents typically used in condensation reactions.

Furthermore, microwave-assisted synthesis has emerged as an energy-efficient technique. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can enable reactions to proceed without a solvent or catalyst. semanticscholar.orgtandfonline.com For example, the synthesis of Schiff bases from 3-chloro-4-fluoro aniline was accelerated using microwave irradiation, providing good yields rapidly. semanticscholar.org These methods align with green chemistry goals by reducing energy consumption and often allowing for cleaner reaction profiles.

The table below compares green synthetic methods with classical approaches for reactions involving fluorinated anilines.

| Green Method | Classical Method Comparison | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Mechanochemistry (Grindstone) | Solution-phase reaction with organic solvents. | Solvent-free, reduced waste, fast reaction times, high yields. | Synthesis of fluorinated imines from anilines. | mdpi.comnih.gov |

| Water-Based Synthesis | Reactions in volatile organic solvents (e.g., ethanol, toluene). | Use of a non-toxic, non-flammable, and abundant solvent. | Schiff base formation from 3-chloro-4-fluoro aniline. | semanticscholar.org |

| Microwave-Assisted Synthesis | Conventional heating requiring long reaction times. | Drastically reduced reaction times, energy efficiency, often solvent-free. | "Jump start" synthesis of Schiff bases. | semanticscholar.org |

By embracing these sustainable practices, the chemical industry can mitigate the environmental footprint associated with the production of valuable fluorinated intermediates like this compound.

Reactivity and Mechanistic Investigations of 2 Difluoromethoxy 6 Fluoroaniline

Electrophilic Aromatic Substitution Reactions of 2-(Difluoromethoxy)-6-fluoroaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The mechanism typically involves an initial attack of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. libretexts.orgmasterorganicchemistry.com This is the rate-determining step. masterorganicchemistry.com A subsequent fast step involves deprotonation to restore the aromatic system. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the directing effects of the substituents are crucial. The amino group (-NH2) is a powerful activating group and is ortho-, para-directing. Conversely, the fluorine atom and the difluoromethoxy group (-OCHF2) are deactivating groups due to their electron-withdrawing inductive effects. ambeed.com However, they are also ortho-, para-directing because of the resonance contribution of their lone pairs. The interplay of these effects determines the regioselectivity of EAS reactions. Given the strong activating nature of the amino group, substitution is expected to be directed primarily to the positions ortho and para to it.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. libretexts.org

However, Friedel-Crafts reactions often have limitations. They are not successful on aromatic rings that have strongly deactivating substituents or basic amino groups that can complex with the Lewis acid catalyst, thereby deactivating the ring. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNA) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The reaction can proceed through different mechanisms, including the SNAr (addition-elimination) mechanism, which involves the formation of a negatively charged Meisenheimer complex. libretexts.orgmasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring usually needs an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the anionic intermediate via resonance. libretexts.org

In this compound, the fluorine atom can act as a leaving group. The presence of the electron-withdrawing difluoromethoxy group can influence the ring's susceptibility to nucleophilic attack. smolecule.com Research has shown that in some nitro-substituted aromatic compounds, the difluoromethoxy group itself can be displaced by a nucleophile, acting as a pseudohalogen. researchgate.net Its reactivity in these cases is lower than a fluorine atom but significantly higher than a chlorine atom. researchgate.net

Recent advances have utilized organic photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions with various nucleophiles like azoles, amines, and carboxylic acids. nih.gov

Transformations Involving the Amine Functionality of this compound

The primary amine group is a versatile functional handle, allowing for a wide range of chemical modifications.

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes it nucleophilic and susceptible to reactions with various electrophiles.

Acylation: The amine group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. libretexts.org This transformation is often used to protect the amino group or to introduce new functionalities. For instance, N-(5-(2-(difluoromethoxy)-4-fluorophenyl)-6-methylpyridin-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been synthesized through an acylation reaction involving a related aniline derivative. google.com

Alkylation: The amine can undergo alkylation with alkyl halides. However, polyalkylation is a common side reaction, which can be a limitation. libretexts.org

Arylation: N-arylation of amines can be achieved using various methods, including transition-metal-free approaches that employ a strong base to deprotonate the amine, which then reacts with an unactivated fluorobenzene (B45895) derivative. researchgate.net

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid. numberanalytics.commasterorganicchemistry.com This process is known as diazotization. numberanalytics.com Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N2+) is an excellent leaving group (dinitrogen gas). masterorganicchemistry.com

This allows for its replacement by a wide variety of substituents through reactions such as the Sandmeyer reaction. numberanalytics.comwikipedia.org The Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.comwikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Other transformations of diazonium salts include:

Hydroxylation: Reaction with water to form a phenol (B47542). masterorganicchemistry.com

Fluorination: The Balz-Schiemann reaction uses tetrafluoroborate (B81430) anions (BF4-) to introduce a fluorine atom. wikipedia.orggoogle.com

Difluoromethylthiolation: A copper-promoted reaction can convert aniline derivatives into difluoromethylthiolated arenes via their diazonium salts. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride or Acid anhydride | Amide | libretexts.org |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | libretexts.org |

| Diazotization | NaNO₂, Strong acid (e.g., HCl) | Aryl Diazonium Salt | numberanalytics.commasterorganicchemistry.com |

| Sandmeyer (Chlorination) | CuCl | Aryl Chloride | wikipedia.org |

| Sandmeyer (Bromination) | CuBr | Aryl Bromide | masterorganicchemistry.com |

| Sandmeyer (Cyanation) | CuCN | Aryl Nitrile | wikipedia.org |

| Balz-Schiemann (Fluorination) | HBF₄, heat | Aryl Fluoride (B91410) | masterorganicchemistry.comwikipedia.org |

Reactivity and Stability of the Difluoromethoxy Moiety in this compound

The difluoromethoxy group (-OCHF2) is a key feature of the molecule, contributing significantly to its chemical properties. It is considered a lipophilic hydrogen bond donor due to the polarized C-H bond. researchgate.net The introduction of the -OCHF2 group into molecules can enhance metabolic stability and cell membrane permeability. rsc.org

Compared to other fluorine-containing substituents, the trifluoromethoxy group (-OCF3) is known to be relatively inert and stable under heating, acidic, or basic conditions. researchgate.net While the difluoromethoxy group is also generally stable, studies have shown that under certain nucleophilic aromatic substitution conditions, it can be replaced, acting as a pseudohalogen. researchgate.net Its reactivity in this context is found to be lower than that of a fluorine atom but higher than a chlorine atom. researchgate.net

The stability of the difluoromethoxy group is an important consideration in synthetic design, and in some cases, protection of other functional groups, such as the amine, may be necessary to maintain the integrity of the -OCHF2 moiety during certain reactions.

Reactivity and Influence of the Fluoro Substituent on the Aromatic Ring of this compound

The fluorine atom at the 6-position of the aniline ring exerts a notable influence on the molecule's reactivity. Fluorine is the most electronegative element, and as a substituent on an aromatic ring, it has a strong electron-withdrawing inductive effect. This effect generally deactivates the ring towards electrophilic aromatic substitution. ambeed.com

However, fluorine can also donate its lone pair electrons into the ring through resonance, which makes it an ortho-, para-director. researchgate.net In the context of this compound, the fluorine atom is ortho to both the amino and difluoromethoxy groups. This positioning can influence the acidity and basicity of the neighboring functional groups and can also create specific non-covalent interactions. nih.gov For example, studies on related fluoroanilines have shown that a fluorine atom in the ortho position to an amine group can influence hydrogen bonding properties. researchgate.net

In nucleophilic aromatic substitution reactions, a fluorine substituent can be a good leaving group, especially when the ring is activated by other electron-withdrawing groups. nih.gov The increasing number of fluoro-substituents on an aniline ring has been shown to increase the reactivity towards certain biodehalogenation pathways. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving this compound (e.g., C-N, C-C bond formation)

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Suzuki-Miyaura or Heck coupling (for C-C bond formation), are powerful tools in modern synthetic chemistry. The aniline functionality of this compound makes it a theoretical candidate for N-arylation or N-alkylation via Buchwald-Hartwig type reactions. Similarly, the aromatic ring could potentially be further functionalized through C-H activation or by converting the aniline to a halide or triflate, making it suitable for C-C bond-forming cross-coupling reactions.

Despite the theoretical potential for these transformations, dedicated research articles or patents detailing the successful application of metal-catalyzed cross-coupling reactions specifically to this compound are not available in the public domain. Consequently, there is no published data on optimized reaction conditions, catalyst systems, substrate scope, or yields for such reactions involving this compound.

Interactive Data Table: Hypothetical Metal-Catalyzed Cross-Coupling Reactions

The following table is a hypothetical representation of data that would be expected from research in this area. No actual experimental data has been found.

| Coupling Type | Coupling Partner | Catalyst System (Example) | Solvent (Example) | Temp (°C) (Example) | Yield (%) (Hypothetical) |

| C-N (Buchwald-Hartwig) | Aryl Bromide | Pd₂(dba)₃ / XPhos | Toluene | 100 | Data Not Available |

| C-C (Suzuki-Miyaura) | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | Data Not Available |

| C-C (Heck) | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | DMF | 120 | Data Not Available |

Radical Reactions and Photochemistry of this compound

The study of radical reactions and photochemistry provides insights into the behavior of molecules under high-energy conditions, often leading to unique and synthetically useful transformations. The difluoromethoxy group, in particular, could potentially participate in radical processes. For instance, radical C-H activation or reactions involving radical precursors could lead to novel functionalization. Photochemical reactions, such as photo-induced cyclizations or rearrangements, could also be explored.

A comprehensive search of the scientific literature reveals no specific studies on the radical reactions or photochemical behavior of this compound. The response of this molecule to radical initiators or irradiation with light of various wavelengths has not been documented. Therefore, there is no information on its photostability, potential for photo-isomerization, or its reactivity in radical-mediated transformations.

Interactive Data Table: Hypothetical Radical and Photochemical Reactions

The following table is a hypothetical representation of data that would be expected from research in this area. No actual experimental data has been found.

| Reaction Type | Reagent/Condition | Product Type (Hypothetical) | Yield (%) (Hypothetical) |

| Radical Cyclization | AIBN, Bu₃SnH | Heterocycle | Data Not Available |

| Photochemical Rearrangement | UV Irradiation (254 nm) | Isomeric Product | Data Not Available |

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 2 Difluoromethoxy 6 Fluoroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(Difluoromethoxy)-6-fluoroaniline and its Research Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net

One-dimensional NMR experiments are fundamental for the initial characterization of this compound. Each type of nucleus offers a unique perspective on the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum would feature distinct regions. The aromatic protons would appear as complex multiplets in the downfield region. The amine (NH₂) protons would present as a broad singlet, and the difluoromethoxy (-OCHF₂) proton would be a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JHF).

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The aromatic carbons would show distinct signals, with their chemical shifts heavily influenced by the electron-withdrawing fluorine and difluoromethoxy substituents. The carbon of the difluoromethoxy group is particularly diagnostic, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. It provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The signal for the -OCHF₂ group would appear as a doublet due to coupling with the geminal proton (²JHF). Studies on related difluoromethoxy-containing compounds show typical ¹⁹F chemical shifts for the OCF₂H group. nih.govcas.cn

¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the aniline (B41778) moiety. The chemical shift of the nitrogen would be sensitive to substitution on the aromatic ring and solvent effects.

Table 1: Predicted NMR Spectral Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. Data is extrapolated from analyses of similar structures. nih.govcas.cnnuph.edu.ua

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.5 - 7.5 | Triplet (t) | ²JHF ≈ 73 | -OCH F₂ |

| 6.5 - 7.2 | Multiplet (m) | - | Aromatic Protons | |

| 3.5 - 5.0 | Broad Singlet (br s) | - | -NH ₂ | |

| ¹³C | 110 - 160 | Multiplets (m) | JCF | Aromatic Carbons |

| 115 - 125 | Triplet (t) | ¹JCF ≈ 258 | -OC F₂ | |

| ¹⁹F | -80 to -120 | Doublet (d) | ²JHF ≈ 73 | -OCF ₂ |

| -110 to -140 | Singlet or Multiplet | - | Aromatic F |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle by revealing correlations between different nuclei. harvard.eduemerypharma.comnationalmaglab.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In this compound, COSY would establish the connectivity between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. researchgate.net It is a powerful tool for unambiguously assigning the signals in both the ¹H and ¹³C spectra. For instance, each aromatic C-H signal in the ¹³C spectrum would be linked to its corresponding proton signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. researchgate.net HMBC is critical for piecing together the molecular fragments. It would show correlations from the -OCHF₂ proton to the oxygen-bearing aromatic carbon (C2) and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the aniline ring.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H | Identifies adjacent protons in the aromatic ring system. |

| HSQC | ¹H ↔ ¹³C (¹JCH) | Links each proton to its directly bonded carbon atom. |

| HMBC | ¹H ↔ ¹³C (²⁻³JCH) | Confirms connectivity between molecular fragments, such as the placement of the -OCHF₂ group and the relative positions of substituents on the aromatic ring. |

Mass Spectrometry (MS) for Comprehensive Profiling and Reaction Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. synquestlabs.com It is essential for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₇H₆F₃NO), HRMS is used to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ is 178.0474, a value that can be experimentally verified with high accuracy. nih.govacs.org

Table 3: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z |

| [C₇H₆F₃NO] | [M]⁺ | 177.0396 |

| [C₇H₇F₃NO] | [M+H]⁺ | 178.0474 |

| [C₇H₆F₃NNaO] | [M+Na]⁺ | 200.0294 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. researchgate.netnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. researchgate.net The fragmentation pattern is like a fingerprint for the molecule and provides critical clues about its substructures. For this compound, MS/MS studies would help to confirm the connectivity of the difluoromethoxy group and the fluoroaniline (B8554772) core by identifying characteristic neutral losses and fragment ions. mtoz-biolabs.com

Table 4: Plausible MS/MS Fragmentation Pathway

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |

| 178.0 | 127.0 | 51 (CHF₂O) | Loss of the difluoromethoxy radical. |

| 178.0 | 110.0 | 68 (C₂HF₂O) | Loss of difluoroketene from a rearranged intermediate. |

| 178.0 | 93.0 | 85 (C₂F₂O) | Loss of difluoromethoxy group and subsequent fragmentation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. faccts.debiointerfaceresearch.com The absorption of infrared light or the inelastic scattering of laser light (Raman) corresponds to specific bond stretches, bends, and twists. The resulting spectrum provides a unique fingerprint that is highly useful for identifying functional groups. researchgate.netnepjol.info

For this compound, the spectra would be characterized by vibrations from the aniline, difluoromethoxy, and fluorinated aromatic moieties. conicet.gov.arnih.gov

N-H Vibrations: The aniline group will show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending modes appear around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

C-F and C-O Vibrations: The strong C-F and C-O stretching vibrations associated with the difluoromethoxy group and the aromatic C-F bond are expected in the fingerprint region (1000-1300 cm⁻¹). These are often very intense in the IR spectrum.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and the C=C bonds of the aromatic ring, while being less sensitive to the polar N-H and C-O bonds. bohrium.com

Table 5: Key Vibrational Modes and Expected Wavenumber Ranges Based on data from related fluorinated aniline compounds. conicet.gov.arnih.govconicet.gov.ar

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300 - 3500 | Medium-Strong | Weak |

| Stretch | Aromatic C-H | 3000 - 3100 | Medium | Medium |

| Stretch | C-O-C (Ether) | 1200 - 1300 | Strong | Medium |

| Stretch | C-F (Difluoro) | 1050 - 1150 | Strong | Medium |

| Stretch | C-F (Aromatic) | 1200 - 1270 | Strong | Weak |

| Scissoring Bend | N-H (Amine) | 1590 - 1650 | Medium-Strong | Weak |

| Stretch | Aromatic C=C | 1400 - 1600 | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Structural Determination of this compound Co-crystals and Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgbiologynotesonline.com This technique is invaluable for elucidating the solid-state conformation of this compound and is particularly powerful in the study of its co-crystals and complexes. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, can significantly modify the physicochemical properties of a compound, such as solubility and stability. researchgate.netiucr.org

In the context of this compound, forming co-crystals with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) could be a strategic approach to enhance its properties for potential applications. X-ray crystallography would be essential to confirm the formation of a true co-crystal and to understand the intermolecular interactions that govern its structure. mdpi.com

The process begins with the growth of a high-quality single crystal of the this compound co-crystal or complex, which is often the most challenging step. wikipedia.orgnih.gov This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections. wikipedia.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the crystal is generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. biologynotesonline.com

For a hypothetical co-crystal of this compound with a co-former, X-ray crystallography would reveal:

Molecular Conformation: The exact spatial arrangement of the difluoromethoxy and fluoroaniline moieties.

Intermolecular Interactions: The specific hydrogen bonds, halogen bonds, and other non-covalent interactions between the aniline derivative and the co-former molecule that stabilize the crystal lattice. researchgate.net

Stoichiometry: The precise ratio of this compound to the co-former within the crystal.

This detailed structural information is critical for establishing structure-property relationships and for the rational design of new materials with desired characteristics. researchgate.netresearchgate.net

Table 1: Hypothetical Crystallographic Data for a this compound Co-crystal

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | 0.045 |

This table presents hypothetical data for illustrative purposes, as specific crystallographic studies on co-crystals of this compound are not publicly available.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring in Academic Research

Chromatographic techniques are indispensable tools in academic research for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. researchgate.netchromatographyonline.com For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. tandfonline.comtandfonline.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

Purity Assessment: To assess the purity of a sample of this compound, a solution of the compound is injected into the HPLC system. The chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks. A high-purity sample would exhibit a single, sharp peak.

Reaction Monitoring: HPLC is also an effective tool for monitoring the progress of a reaction that synthesizes or consumes this compound. Small aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by HPLC. This allows the researcher to track the disappearance of starting materials and the appearance of the product, thereby determining the reaction's endpoint and providing insights into the reaction kinetics.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 7.5 min (Hypothetical) |

This table represents a typical, illustrative HPLC method. The actual retention time would need to be determined experimentally.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. d-nb.info Aniline and its derivatives can often be analyzed by GC, sometimes requiring derivatization to improve volatility and thermal stability. nih.govepa.gov this compound, being a relatively small molecule, may be amenable to direct GC analysis.

Purity Assessment and Reaction Monitoring: Similar to HPLC, GC coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used to determine the purity of this compound. mdpi.com GC-MS is particularly advantageous as it provides not only retention time data but also the mass spectrum of each component, which aids in the identification of impurities. nih.gov For reaction monitoring, GC can track the consumption of volatile reactants and the formation of volatile products over time. epa.gov

Table 3: Representative GC-MS Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| Mass Range | 50-400 m/z |

This table provides representative GC-MS conditions. The method would require optimization for the specific analysis of this compound.

Theoretical and Computational Chemistry Studies of 2 Difluoromethoxy 6 Fluoroaniline

Quantum Chemical Calculations on the Electronic Structure and Energetics of 2-(Difluoromethoxy)-6-fluoroaniline

Quantum chemical calculations are foundational to understanding the electronic nature and energetic characteristics of this compound, providing a detailed view at the sub-molecular level.

Density Functional Theory (DFT) serves as a primary computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, particularly with hybrid functionals like B3LYP and a robust basis set such as 6-31+G(d,p), are employed to map out its molecular orbitals. researchgate.net Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org

| Reactivity Descriptor | Definition | Significance |

| Electronegativity (χ) | The tendency of an atom or functional group to attract electrons. | Governs the molecule's behavior as an electron donor or acceptor in reactions. |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron configuration. | Higher values correlate with greater molecular stability and lower reactivity. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires additional electronic charge. | Quantifies the molecule's capacity to act as an electrophile. |

This table provides a conceptual overview of reactivity descriptors and their general significance in the context of computational chemistry.

For enhanced precision in determining the structural and energetic properties of this compound, ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are utilized. researchgate.net Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory, though more computationally intensive than DFT, can provide benchmark-quality results. beilstein-journals.org These high-level calculations are particularly valuable for refining molecular geometries, vibrational frequencies, and thermochemical data like the enthalpy of formation. aip.org By systematically improving the basis set and the level of theory, researchers can approach the complete basis set limit, yielding highly reliable data that can be used to validate experimental findings or to make predictions where experimental data is unavailable.

Conformational Analysis and Intramolecular Interactions of this compound

The three-dimensional arrangement of atoms in this compound is influenced by rotation around its single bonds, primarily the C-O and C-N bonds. Conformational analysis, conducted using methods like DFT and ab initio calculations, maps the potential energy surface to identify stable conformers and the energy barriers separating them. soton.ac.uk

A significant aspect of this molecule's structure is the potential for intramolecular hydrogen bonding. This can occur between a hydrogen atom of the amino group (-NH2) and the oxygen atom of the difluoromethoxy group (-OCHF2) or the ortho-fluorine atom. beilstein-journals.orgresearchgate.net Computational studies have shown that the C-F bond, being highly polarized, can participate in such interactions. rsc.org The difluoromethyl group (CF2H) itself is recognized for its ability to act as a lipophilic hydrogen bond donor, a property that can influence molecular conformation. nih.govresearchgate.net The presence of these intramolecular hydrogen bonds can stabilize specific conformations, leading to a more rigid and planar structure, which in turn affects the molecule's polarity and spectroscopic characteristics. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry plays a vital role in elucidating the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and the high-energy transition states that connect them, it is possible to map out reaction mechanisms and predict kinetic parameters.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine and difluoromethoxy groups can influence the reactivity of the aniline (B41778) ring. researchgate.net Computational models can pinpoint the most probable sites for nucleophilic attack by evaluating the energies of the intermediate species. These calculations can reveal the delicate interplay between the electronic effects of the various substituents on the aromatic ring. The structures of the transition states provide a glimpse into the bond-forming and bond-breaking processes, and the calculated activation energies are key to understanding the reaction kinetics.

Cheminformatics and QSAR Applications for Exploring Analogues (excluding biological activity predictions)

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) models can be used to explore the chemical space around this compound. By calculating a variety of molecular descriptors (such as topological, electronic, and steric parameters) for this molecule and its hypothetical analogues, it is possible to construct models that correlate these structural features with specific physicochemical properties. epdf.pub

These in silico models can then be used to predict properties like solubility, polarity, or reactivity for new, yet-to-be-synthesized compounds. This allows for the rational design of novel molecules with desired chemical characteristics, thereby streamlining the discovery process by focusing synthetic efforts on the most promising candidates. This approach is centered on the prediction of chemical and physical properties, not biological activity.

Molecular Dynamics Simulations to Understand the Behavior of this compound in Diverse Chemical Environments

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, offering insights that are not available from static quantum chemical calculations. researchgate.netnih.gov By simulating the molecule's movements over time in various environments, such as different solvents, MD can reveal how intermolecular forces affect its conformation and dynamics. arxiv.org

For example, an MD simulation in an aqueous solution can illustrate the formation of a hydration shell around the molecule and its hydrogen bonding interactions with water molecules. Conversely, in a non-polar solvent, the simulations might reveal different preferred conformations due to the absence of strong solute-solvent interactions. These simulations are essential for understanding the molecule's behavior in realistic chemical settings, providing a detailed picture of its conformational flexibility and patterns of intermolecular interactions. nih.gov

Applications of 2 Difluoromethoxy 6 Fluoroaniline As a Key Building Block in Advanced Chemical Synthesis

Utilization in the Synthesis of Novel Organic Compounds and Fine Chemicals

The reactivity of the aniline (B41778) functional group, modulated by the strong electron-withdrawing effects of the ortho-fluoro and ortho-difluoromethoxy substituents, allows 2-(Difluoromethoxy)-6-fluoroaniline to serve as a versatile precursor for a variety of complex organic structures and fine chemicals. bldpharm.comossila.com

In heterocyclic chemistry, the construction of ring systems containing atoms other than carbon is fundamental. osi.lv this compound is utilized as a foundational component in the synthesis of fluorinated heterocyclic compounds. ambeed.comethernet.edu.et The amine group provides a reactive site for cyclization reactions, while the fluorine substituents are incorporated into the final heterocyclic scaffold, influencing the product's biological and physical properties. For example, it serves as a precursor for creating complex substituted pyridines. google.com Dolbier and co-workers have demonstrated that isocyanides derived from anilines can react with a difluoromethyl radical to generate substituted 6-(difluoromethyl)phenanthridines, a class of polycyclic heteroaromatics. rsc.org This type of transformation highlights the utility of aniline derivatives like this compound in building complex, fluorinated heterocyclic systems. rsc.org

The synthesis of multi-ring and highly substituted aromatic systems is crucial for developing new pharmaceuticals and functional materials. This compound is employed in cross-coupling reactions to build such complex scaffolds. rsc.org A notable application is its use in Suzuki-Miyaura reactions. For instance, after conversion to its bromo-derivative, 1-bromo-2-(difluoromethoxy)-4-fluorobenzene, the compound can be coupled with a boronic acid to form a biaryl linkage. This strategy has been used to synthesize complex molecules where the difluoromethoxy- and fluoro-substituted phenyl ring is connected to another aromatic system, such as a substituted pyridine. google.com The electronic nature of the fluorinated ring influences the reactivity and properties of the resulting polycyclic compound.

Role in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into organic materials can significantly enhance properties such as thermal stability, chemical resistance, and electronic performance. This compound is a key intermediate for creating these high-performance materials. bldpharm.comCurrent time information in Bangalore, IN.bldpharm.com

This aniline derivative is classified as a building block for polymer science, including its use as an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com COFs are porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing. The defined geometry and specific electronic properties of this compound make it a suitable candidate for creating well-ordered, functional polymeric structures. Its derivatives can be designed to have multiple reactive sites, enabling polymerization into extended networks.

In the field of materials science, this compound and its derivatives are utilized in the development of organic electronic materials, including those for Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com The difluoromethoxy group is a known bioisostere for other functional groups and its inclusion can modulate properties like lipophilicity and hydrogen-bonding capacity, which are critical in designing molecules for electronic applications. rsc.orgresearchgate.net Fluorinated aromatic amines are integral components in creating materials for organic electronics. alfa-chemistry.com The specific substitution pattern of this compound can influence the molecular packing and electronic energy levels of larger molecules, which is essential for fabricating efficient organic electronic devices.

Development of New Catalysts and Ligands Incorporating this compound Derived Scaffolds

The development of new catalysts and ligands is essential for advancing chemical synthesis. The electronic properties and steric profile of this compound make it an attractive scaffold for creating novel ligands for transition metal catalysis. bldpharm.com The aniline can be transformed into various ligand types, such as phosphines or N-heterocyclic carbenes (NHCs), where the fluorine substituents can tune the electronic properties of the metal center. This fine-tuning can lead to catalysts with enhanced activity, selectivity, or stability. For example, related fluorinated anilines are used to synthesize ligands for catalysts in addition polymerization processes. google.com Commercial suppliers categorize this compound among building blocks for catalysts and ligands, indicating its role as a starting material in this specialized area of chemistry. bldpharm.comambeed.com

Interactive Table: Applications of this compound

| Application Area | Specific Use | Resulting Product/System |

| Fine Chemicals | Precursor in multi-step synthesis | Substituted Pyridines, Phenanthridines |

| Materials Science | Monomer for polymerization | Covalent Organic Frameworks (COFs) |

| Organic Electronics | Building block for functional molecules | OLED Materials |

| Catalysis | Precursor for ligand synthesis | Custom Ligands for Transition Metals |

Applications in Agrochemical Research as Synthetic Intermediates (excluding efficacy/toxicity)

In the field of agrochemical research, the introduction of fluorinated groups is a widely used strategy to enhance the properties of active ingredients. The difluoromethyl group (CF2H) is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, and its polarized C-H bond can act as a hydrogen bond donor. rsc.orgresearchgate.net This can lead to novel binding interactions with biological targets. The difluoromethoxy group (OCHF2) is similarly valued in the design of new agrochemicals, such as herbicides and fungicides. rsc.orgresearchgate.net

While specific public-domain examples detailing the direct use of this compound in a commercial agrochemical are limited, the synthetic utility of closely related analogs is well-documented in patent literature, illustrating the role such compounds play. For instance, a patent for novel herbicidal compounds describes the use of 4-chloro-5-difluoromethoxy-2-fluoroaniline as a key intermediate. This aniline derivative undergoes a series of reactions to construct a complex heterocyclic system, demonstrating the synthetic accessibility from a substituted aniline framework. google.com

The general synthetic pathway involves the reduction of a nitroaromatic precursor to the corresponding aniline, which then serves as the nucleophilic component in subsequent reactions to build the final agrochemical scaffold. google.com

Table 1: Illustrative Synthesis of a Tetrahydro-indazole Herbicide Core from a Substituted Fluoroaniline (B8554772) This table outlines the synthetic steps starting from a nitrobenzene (B124822) analog to form a key aniline intermediate, which is then used to synthesize a potential herbicide, as described in patent literature for a closely related compound. google.com

| Step | Starting Material | Reagents & Conditions | Product | Role of the Aniline Intermediate |

| 1 | 4-chloro-5-difluoromethoxy-2-fluoronitrobenzene | Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid, Room temperature | 4-chloro-5-difluoromethoxy-2-fluoroaniline | The aniline is the key building block generated for the subsequent cyclization reaction. |

| 2 | 4-chloro-5-difluoromethoxy-2-fluoroaniline | Not explicitly detailed in the provided abstract, but typically involves diazotization followed by reaction with a cyclic β-keto ester or similar precursor. | 2-(4-chloro-5-difluoromethoxy-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one | The aniline nitrogen acts as the nucleophile to initiate the formation of the core heterocyclic structure. |

| 3 | 2-(4-chloro-5-difluoromethoxy-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one | Phosphorus oxychloride (POCl₃), 140-150 °C | 3-chloro-2-(4-chloro-5-difluoromethoxy-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole | The intermediate undergoes chlorination to yield the final described compound. |

This table is based on the synthesis of an analogous compound and serves to illustrate the potential synthetic applications of this compound in agrochemical intermediate synthesis.

Design and Synthesis of Advanced Functional Materials Utilizing this compound Frameworks

The unique electronic and physical properties conferred by fluorine atoms make fluorinated organic compounds highly desirable for applications in materials science. ossila.com Building blocks like this compound are precursors for creating specialized polymers and functional materials for electronics and photonics. chemscene.combldpharm.com The aniline group provides a reactive site for polymerization, while the fluorine substituents can enhance thermal stability, modify solubility, and tune the electronic energy levels of the resulting materials. ossila.com

This compound is a candidate for the synthesis of:

Optoelectronic Polymers: Fluorinated building blocks are used to create polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and displays. ossila.com The electron-withdrawing nature of the fluorine and difluoromethoxy groups can lower the HOMO and LUMO energy levels of a polymer backbone, which is critical for designing efficient charge-transporting and light-emitting materials.

High-Performance Polymers: The incorporation of fluorine can lead to polymers with increased chemical resistance, thermal stability, and specific surface properties. The aniline functionality allows for its incorporation into various polymer backbones, such as polyimides or polyanilines, through condensation or oxidative polymerization.

Metal-Organic and Covalent Organic Frameworks (MOFs and COFs): Diamine building blocks are central to the design of highly ordered porous materials like MOFs and COFs. ossila.com While this compound is a monoamine, it can be chemically modified to create diamine linkers. The fluorine groups within the pores of such frameworks can be used to tune gas sorption properties or catalytic activity.

Table 2: Potential Roles of this compound in Functional Material Synthesis

| Material Class | Synthetic Role of the Framework | Resulting Material Properties Influenced by Fluorine Moieties | Potential Applications |

| Conjugated Polymers | Serves as a monomer or a precursor to a monomer for polymerization (e.g., Suzuki or Stille coupling after modification). | Electronic Properties: Lowers HOMO/LUMO levels for better charge injection/transport. Solubility: The difluoromethoxy group can improve solubility in organic solvents. Stability: C-F bonds enhance thermal and oxidative stability. | Organic Electronics (OLEDs, OPVs), Sensors. ossila.comchemscene.com |

| Polyimides | Can be converted into a diamine derivative to act as a monomer in polycondensation reactions with dianhydrides. | Thermal Stability: High thermal resistance due to aromatic and imide structures. Low Dielectric Constant: Fluorine incorporation typically lowers the dielectric constant. Gas Permeability: Fluorinated polyimides often exhibit high gas permeability and selectivity. | Microelectronics (insulating layers), Gas Separation Membranes. |

| Metal-Organic Frameworks (MOFs) | Used as a precursor to synthesize functionalized organic linkers (e.g., dicarboxylic acids or diamines). | Pore Environment: The -F and -OCHF₂ groups can line the pores, altering selectivity for guest molecules. Hydrophobicity: Increases the hydrophobic character of the framework. | Gas storage and separation, Catalysis. bldpharm.com |

Future Research Directions and Challenges in the Study of 2 Difluoromethoxy 6 Fluoroaniline

Emerging Methodologies for the Efficient and Sustainable Synthesis of 2-(Difluoromethoxy)-6-fluoroaniline and its Derivatives

The synthesis of highly substituted fluoroanilines remains a critical area of research, driven by their prevalence in pharmaceuticals and agrochemicals. rsc.org Future efforts concerning this compound will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Current research points towards several promising strategies:

Domino Reactions: Metal-free domino reactions represent a powerful strategy for constructing complex molecules like ortho-fluoroanilines from simple starting materials in a single pot. rsc.org Adapting these multi-step sequences, which can involve steps like vinylogous Michael additions and cyclizations, could provide a highly efficient pathway to this compound and its derivatives, minimizing waste and purification steps. rsc.org

Late-Stage Functionalization: The development of late-stage difluoromethylation and fluorination techniques is paramount. rsc.org Methods that allow for the direct introduction of the difluoromethoxy (OCF₂H) group onto an already functionalized aniline (B41778) core are highly desirable. This includes exploring novel difluorocarbene reagents or photoredox catalysis to activate stable precursors under mild conditions. rsc.orgescholarship.org

Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or unstable intermediates. rsc.org Developing a continuous flow process for the synthesis of this compound, potentially utilizing reagents like fluoroform as a difluoromethyl source, could represent a major advancement for industrial-scale production. rsc.org

Table 1: Comparison of Emerging Synthesis Methodologies

| Methodology | Potential Advantages | Key Challenges | Relevant Research Areas |

|---|---|---|---|

| Domino Reactions | High atom economy, reduced waste, operational simplicity. rsc.org | Substrate scope limitations, optimization of complex reaction cascades. | Metal-free catalysis, organocatalysis. rsc.org |

| Late-Stage Functionalization | Rapid access to diverse derivatives from common intermediates. rsc.org | Reagent stability, regioselectivity control, functional group tolerance. rsc.org | Photoredox catalysis, new fluoroalkylation reagents. rsc.org |

| Continuous Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. rsc.org | High initial setup cost, potential for clogging, need for specialized equipment. | Microreactor technology, process optimization. rsc.org |

| C-H Activation | High step-economy, circumvents pre-functionalization. | Catalyst development, achieving high regioselectivity, harsh reaction conditions. | Transition-metal catalysis, directing group design. |

Exploration of Unconventional Reactivity Pathways and Transformations

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the nucleophilic amine, the electron-withdrawing fluorine atom, and the unique difluoromethoxy group. smolecule.com This combination creates a unique reactivity profile that is ripe for exploration. vulcanchem.com

Future research will likely investigate:

Orthogonal Reactivity: Developing conditions that allow for the selective transformation of one functional group in the presence of the others. For example, exploring reactions that target the N-H bond of the aniline without affecting the fluorine or difluoromethoxy substituents, or vice-versa.

Novel Cyclization Strategies: Using the aniline and its ortho substituents as a three-atom synthon for the construction of novel heterocyclic scaffolds. The specific steric and electronic environment could facilitate unique intramolecular cyclization reactions not possible with other aniline derivatives.

Difluoromethoxy Group Transformations: While often considered a stable bioisostere, exploring the reactivity of the OCF₂H group itself could open new chemical space. This might include investigating its potential for C-H activation or its behavior under radical conditions.

Domino Reaction Strategies: Designing novel domino reactions that utilize the inherent reactivity of the starting aniline to construct complex, functionalized products in a single operation. rsc.org This could involve sequences where the aniline nitrogen acts as an initial nucleophile, triggering a cascade of bond-forming events. rsc.org

Integration of this compound into Supramolecular Chemistry and Nanotechnology

The incorporation of fluorine can profoundly influence non-covalent interactions, making fluorinated molecules valuable building blocks in supramolecular chemistry and materials science. researchgate.netmdpi.comacs.org The this compound scaffold is a promising candidate for these fields.

Key research directions include:

Crystal Engineering: The amino group is a potent hydrogen bond donor, while the fluorine and the oxygen of the difluoromethoxy group can act as acceptors. researchgate.netresearchgate.net Systematic studies of the crystal packing of this compound and its derivatives could reveal novel and robust supramolecular synthons, driven by a combination of N-H···F, N-H···O, and C-H···F hydrogen bonds. researchgate.net

Functional Monolayers: Fluorinated amines have been used to create functionalized monolayers on silicon surfaces. acs.org Investigating the self-assembly of this compound on various substrates could lead to new surfaces with tailored properties, such as hydrophobicity and chemical resistance, for applications in microelectronics and sensor technology. acs.org

Nanoparticle Functionalization: The compound can serve as a surface ligand for nanoparticles, imparting specific properties to the nanomaterial. nano.gov For example, functionalizing gold or iron oxide nanoparticles could enhance their stability and create specific binding sites for integration into diagnostic or therapeutic nanosystems. premierscience.com The fluorinated nature of the ligand could also be exploited for applications in 19F MRI.

Liquid Crystals and Polymers: The polarity and rigidity of the fluorinated aniline core make it an attractive component for liquid crystals and advanced polymers. rsc.org Its incorporation could lead to materials with enhanced thermal stability and unique dielectric properties.

Computational Predictions Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of molecules and guiding synthetic efforts. bohrium.commdpi.com For this compound, computational studies will be crucial for accelerating its development.

Future computational work will likely focus on:

Structure-Property Relationships: DFT calculations can be used to determine key electronic parameters such as HOMO and LUMO energy levels, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. bohrium.comresearchgate.net These calculations provide insight into the molecule's reactivity, stability, and intermolecular interaction potential, helping to rationalize experimental observations and predict the properties of new derivatives. mdpi.comresearchgate.netresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can map out the energy landscapes of potential reaction pathways. acs.org This is invaluable for optimizing reaction conditions for known transformations and for predicting the feasibility of novel, unconventional reactions before attempting them in the lab.

Predicting Spectroscopic and Physicochemical Properties: Theoretical calculations can accurately predict spectroscopic data (NMR, IR, UV-Vis), which aids in the characterization of newly synthesized compounds. bohrium.comresearchgate.net Furthermore, properties like lipophilicity and hydrogen bonding capacity, which are critical for pharmaceutical applications, can be estimated. researchgate.net

Virtual Screening for Materials Discovery: By calculating properties like charge mobility and exciton (B1674681) binding energies, computational models can screen virtual libraries of derivatives for their potential use in electronic devices, such as hole-transporting materials in OLEDs or perovskite solar cells. mdpi.com

Table 2: Key Parameters from Computational Studies of Fluorinated Anilines

| Computational Method | Parameter Calculated | Significance |

|---|---|---|

| DFT (B3LYP) | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts chemical reactivity and electronic transitions. bohrium.comresearchgate.netresearchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

| TD-DFT | UV-Vis Spectra | Correlates theoretical structure with experimental spectroscopic data. bohrium.com |

| NBO Analysis | Hyperconjugation & Charge Delocalization | Explains molecular stability and intramolecular interactions. bohrium.comresearchgate.net |

Outlook for Novel Chemical Applications of this compound in Diverse Scientific and Industrial Contexts

The unique combination of a difluoromethoxy group and two fluorine substituents on an aniline scaffold makes this compound and its derivatives highly valuable building blocks for a range of applications. The introduction of fluorine and fluorinated groups is a well-established strategy for modulating the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. acs.orgtcichemicals.com

The outlook for this compound class is promising in several key areas:

Pharmaceuticals: As a synthetic intermediate, this aniline is a precursor to a wide array of potential drug candidates. evitachem.com Its structure is relevant for developing inhibitors for kinases and other enzymes implicated in diseases like cancer and inflammatory disorders. acs.orggoogle.comnih.gov The difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially improving target engagement and pharmacokinetic properties. researchgate.net

Agrochemicals: Fluorinated anilines are core components of many modern herbicides and fungicides. tcichemicals.comnih.gov The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with enhanced efficacy or improved environmental profiles.

Materials Science: The compound is a candidate for developing advanced functional materials. Its derivatives could be used as hole-transporting materials in organic light-emitting diodes (OLEDs) and solar cells, or as components in high-performance polymers and liquid crystals where thermal stability and specific electronic properties are required. rsc.orgmdpi.com

Chemical Probes and Diagnostics: The presence of multiple fluorine atoms (three in total) makes this scaffold an interesting candidate for applications involving ¹⁹F NMR or MRI. Derivatives could be designed as probes to study biological systems or as contrast agents for medical imaging.

The continued exploration of the synthesis, reactivity, and properties of this compound is poised to unlock new opportunities across the scientific and industrial landscape.

Q & A

Q. Critical parameters :

- Temperature control : Maintain 0–5°C during fluorination to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Stoichiometry : Excess difluoromethylation agent (1.5–2 eq.) improves yield.

How should researchers optimize HPLC conditions for purity analysis of this compound?

Basic

Optimized HPLC conditions derived from pantoprazole impurity profiling (a structurally related compound) include:

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:0.1% H₃PO₄ (50:50 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Injection Volume | 20 µL |

Note : Relative retention times (RRT) for impurities should be validated against reference standards. For example, overoxidized byproducts may elute at RRT 1.3–2.7 .

How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives?

Advanced

Fluorine atoms induce complex splitting patterns in ¹H/¹⁹F NMR. Key considerations:

- Coupling constants : The difluoromethoxy group (-OCF₂) splits adjacent protons into doublets of doublets (²JHF ~45–50 Hz) .

- Solvent effects : Use deuterated DMSO to stabilize hydrogen bonding with the -NH₂ group, sharpening peaks .

- Reference compounds : Compare with 2-amino-3,6-difluorobenzonitrile (CAS 190011-81-5) to distinguish between positional isomers .